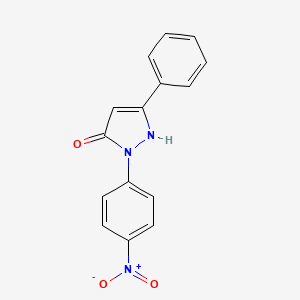

(2-Nitroethyl)cyclopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Nitroethyl)cyclopropane” is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “(2-Nitroethyl)cyclopropane” is1S/C5H9NO2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

“(2-Nitroethyl)cyclopropane” has a predicted boiling point of 184.6±9.0 °C and a predicted density of 1.111±0.06 g/cm3 . Its pKa is predicted to be 8.61±0.29 .Wissenschaftliche Forschungsanwendungen

- Cyclopropanes are essential strained rings that have captivated chemists for over a century due to their fascinating reactivity. (2-Nitroethyl)cyclopropane serves as a versatile building block in organic synthesis. Researchers exploit its strained three-membered ring to create complex molecular architectures. It participates in cycloaddition reactions, ring-opening processes, and cascade reactions, enabling the construction of diverse chemical structures .

- The unique reactivity of cyclopropanes makes them valuable in drug discovery. (2-Nitroethyl)cyclopropane derivatives can be incorporated into drug candidates to modulate their pharmacological properties. Researchers explore their potential as bioisosteres, improving metabolic stability, enhancing binding affinity, and influencing drug selectivity. These modifications often lead to novel therapeutic agents .

- Cyclopropanes find applications beyond the realm of organic chemistry. In materials science, they serve as building blocks for designing functional materials. By incorporating (2-Nitroethyl)cyclopropane units into polymers, dendrimers, or supramolecular assemblies, scientists create materials with tailored properties. These include optical, electronic, or mechanical characteristics .

- Many natural products contain cyclopropane rings. Researchers use (2-Nitroethyl)cyclopropane as a strategic intermediate in total synthesis. By introducing this motif, they mimic the structural features of complex natural compounds. This approach allows access to biologically active molecules, such as alkaloids, terpenes, and steroids .

- Enantioselective reactions involving cyclopropanes are crucial for creating chiral molecules. (2-Nitroethyl)cyclopropane derivatives participate in asymmetric transformations, enabling the synthesis of optically pure compounds. These reactions often rely on chiral catalysts or auxiliary groups to control stereochemistry .

- Researchers use cyclopropanes as scaffolds to construct intricate molecular architectures. By functionalizing (2-Nitroethyl)cyclopropane , they access diverse frameworks, such as fused rings, bridged systems, and cage-like structures. These compounds serve as starting points for further elaboration and exploration of new chemical space .

Organic Synthesis

Medicinal Chemistry

Materials Science

Natural Product Synthesis

Asymmetric Synthesis

Building Blocks for Novel Frameworks

Safety and Hazards

“(2-Nitroethyl)cyclopropane” is associated with several hazard statements, including H227, H302, H315, H319, H335, and H351 . Precautionary measures include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Eigenschaften

IUPAC Name |

2-nitroethylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYALZVIIJBFNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Nitroethyl)cyclopropane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-hydroxypropyl)carbamate](/img/structure/B2570904.png)

![3,6-dichloro-N-[1-(3-propan-2-yloxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2570909.png)

![1-Oxaspiro[4.4]nonan-4-one](/img/structure/B2570912.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[6-(4-phenylpiperazin-1-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2570915.png)

![3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)

![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)